Levamisole
Overview
Description
Levamisole, an imidazo(2,1-b)thiazole derivative, was initially approved for medical use due to its immunomodulatory, anthelmintic, and, in certain contexts, antineoplastic effects. Over time, its application has expanded from veterinary medicine to human health, addressing conditions such as parasitic worm infections and as an adjunct for cancer treatment. Despite its withdrawal from the U.S. market for human use due to adverse effects, levamisole continues to see use in veterinary medicine and, notably, as an adulterant in illicit drugs like cocaine. Its synthesis, molecular structure, and chemical properties underpin its diverse applications and effects (Chang et al., 2010).
Synthesis Analysis
Levamisole is synthesized through a process that allows for the production of composite materials aimed at prolonged release mechanisms. For instance, composite materials with levamisole based on oligooxypropylene fumarate, triethylene glycol dimethacrylate, and styrene have been developed to ensure a sustained release of the drug from a polymer matrix, indicating a sophisticated synthesis process that tailors the physical and chemical properties of levamisole for specific applications (Rudenchyk et al., 2016).
Molecular Structure Analysis
The molecular structure of levamisole contributes to its diverse pharmacological actions. As an imidazothiazole derivative, its structure facilitates interaction with various biological targets, including acetylcholine receptors and immune cells. This interaction underpins its anthelmintic action by stimulating nicotinic acetylcholine receptors in parasitic worms, leading to paralysis and death, and its immunomodulatory effects in humans (Martin et al., 2012).
Chemical Reactions and Properties
Levamisole's chemical properties, such as its solubility in water and rapid absorption in the gastrointestinal tract, make it effective for oral administration. Its plasma half-life is around 16 hours, and it is mainly metabolized in the liver. These properties are crucial for its therapeutic applications, including its use as an anthelmintic and immunomodulatory agent (Gupta, 2016).
Physical Properties Analysis
The physical properties of levamisole, such as its white powdery appearance and solubility in water, contribute to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These characteristics influence its clinical effectiveness and potential side effects, underscoring the importance of understanding its physical properties in the context of medical and illicit use (Solomon & Hayes, 2017).
Chemical Properties Analysis
The chemical properties of levamisole, such as its ability to induce ROS (Reactive Oxygen Species) production and its interaction with cellular receptors, underpin its therapeutic effects and side effects. Its role as an immunomodulator, for example, involves enhancing the release of cytokines and influencing the activity of immune cells, which can have both beneficial and adverse outcomes depending on the context of use (Chandy et al., 2016).
Scientific research applications
Cancer Treatment and Research: Initially used for helminthic infestations and autoimmune diseases, Levamisole has been investigated for its anticancer activity. While trials in advanced breast cancer, lung cancer, colorectal cancer, melanoma, and lymphoproliferative diseases have been generally negative or inconclusive, it has shown potential as an adjuvant therapy for resected melanoma and in combination with fluorouracil for colon carcinoma (Stevenson et al., 1991).
Complications with Cocaine Adulteration: Levamisole is also known for its illicit use as a cocaine adulterant. This use has led to complications like neutropenia, agranulocytosis, arthralgias, retiform purpura, and skin necrosis (Lee et al., 2012).
Resistance Mechanisms in Parasites: Studies on the parasitic nematode Oesophagostomum dentatum have revealed insights into resistance mechanisms against Levamisole. The resistance is attributed to changes in the properties of the Levamisole receptor population (Robertson et al., 1999).
Dermatological Applications: Levamisole has been used in dermatology for treating parasitic, viral, and bacterial infections, including leprosy, collagen vascular diseases, and inflammatory skin diseases. Its adverse effects are generally mild and include rash, nausea, and flu-like symptoms (Scheinfeld et al., 2004).
Immunomodulatory Effects: Levamisole is known to enhance neutrophil chemotaxis and alter levels of cellular cyclic nucleotides, suggesting its potential therapeutic use in patients with defective neutrophil chemotaxis (Hogan et al., 1978).
Breast Cancer Research: A clinical trial involving Levamisole in patients with primary inoperable breast cancer showed significant prolongation of the disease-free interval and survival rate in the Levamisole-treated group compared to controls (Rojas et al., 1976).
Rheumatoid Arthritis Treatment: Levamisole has been shown to be effective in the treatment of rheumatoid arthritis, demonstrating a slow action accompanied by a reduction in erythrocyte sedimentation rate, rheumatoid factor, and technetium index (Huskisson et al., 1976).
General Immunopharmacology: Levamisole acts either as an immunostimulant or an immunosuppressive agent depending on dosage, timing of administration, and the host's genetic background. Its clinical implications include avoiding its use in diseases without an immune defect and correlating clinical data with modifications of immune parameters (Renoux, 1980).
properties
IUPAC Name |
(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSDGLLUJUHTE-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16595-80-5 (hydrochloride) | |
Record name | Levamisole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014769734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023206 | |
Record name | Levamisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Levamisole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.44e+00 g/L, Water 210 (mg/mL), Methanol sol. (mg/mL), Propylene glycol sol. (mg/mL), Ethanol sl. sol. (mg/mL) | |
Record name | Levamisole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levamisole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | LEVAMISOLE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/177023%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Mechanism of Action |
The mechanism of action of levamisole as an antiparasitic agent appears to be tied to its agnositic activity towards the L-subtype nicotinic acetylcholine receptors in nematode muscles. This agonistic action reduces the capacity of the males to control their reproductive muscles and limits their ability to copulate. The mechanism of action of Levamisole as an anticancer drug in combination with fluorouracil is unknown. The effects of levamisole on the immune system are complex. The drug appears to restore depressed immune function rather than to stimulate response to above-normal levels. Levamisole can stimulate formation of antibodies to various antigens, enhance T-cell responses by stimulating T-cell activation and proliferation, potentiate monocyte and macrophage functions including phagocytosis and chemotaxis, and increase neutrophil mobility, adherence, and chemotaxis. | |
Record name | Levamisole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Levamisole | |
CAS RN |
14769-73-4 | |
Record name | Levamisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14769-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levamisole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014769734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levamisole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levamisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Levamisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVAMISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2880D3468G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Levamisole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227-227.5, 264 - 265 °C | |
Record name | Levamisole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levamisole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Citations
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